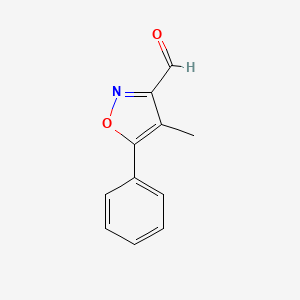![molecular formula C10H12O B2674325 [4-(prop-1-en-2-yl)phenyl]methanol CAS No. 6390-64-3](/img/structure/B2674325.png)
[4-(prop-1-en-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(prop-1-en-2-yl)phenyl]methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by a phenyl ring substituted with a prop-1-en-2-yl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(prop-1-en-2-yl)phenyl]methanol typically involves the alkylation of phenylmethanol derivatives. One common method is the Friedel-Crafts alkylation, where phenylmethanol is reacted with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of the corresponding aldehyde or ketone. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is efficient and yields high purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[4-(prop-1-en-2-yl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: The major products include [4-(prop-1-en-2-yl)phenyl]aldehyde and [4-(prop-1-en-2-yl)phenyl]carboxylic acid.
Reduction: The major product is [4-(prop-1-en-2-yl)phenyl]methane.
Substitution: The major products depend on the substituent introduced, such as nitro, sulfonyl, or halogen groups on the phenyl ring.
Aplicaciones Científicas De Investigación
[4-(prop-1-en-2-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of [4-(prop-1-en-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[4-(prop-1-en-2-yl)phenyl]aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
[4-(prop-1-en-2-yl)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
[4-(prop-1-en-2-yl)phenyl]methane: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
[4-(prop-1-en-2-yl)phenyl]methanol is unique due to its specific functional groups, which confer distinct reactivity and properties. Its hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents, making it versatile for various applications in research and industry.
Propiedades
IUPAC Name |
(4-prop-1-en-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,11H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZJRTREIRRSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide](/img/structure/B2674243.png)

![1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2674249.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B2674250.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2674251.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2674252.png)
![N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide](/img/structure/B2674256.png)

![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)

![N-tert-butyl-4-[(cyclopropylformamido)methyl]piperidine-1-carboxamide](/img/structure/B2674260.png)
![8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674264.png)
![N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2674265.png)
